3-Methyl-decahydro-1,5-methano-pyrido[1,2-a][1,5]diazocine
CAS No.: 96248-94-1
Cat. No.: VC16531588
Molecular Formula: C12H22N2
Molecular Weight: 194.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 96248-94-1 |
|---|---|
| Molecular Formula | C12H22N2 |
| Molecular Weight | 194.32 g/mol |
| IUPAC Name | 11-methyl-7,11-diazatricyclo[7.3.1.02,7]tridecane |
| Standard InChI | InChI=1S/C12H22N2/c1-13-7-10-6-11(9-13)12-4-2-3-5-14(12)8-10/h10-12H,2-9H2,1H3 |
| Standard InChI Key | JHVZGAIDVLLSEV-UHFFFAOYSA-N |
| Canonical SMILES | CN1CC2CC(C1)C3CCCCN3C2 |
Introduction
Structural Characteristics and Stereochemical Complexity
Molecular Architecture
The compound features a fused tricyclic system comprising a pyrido[1,2-a]diazocine core with a 1,5-methano bridge and a methyl substituent at position 3. Its IUPAC name, 11-methyl-7,11-diazatricyclo[7.3.1.0²,⁷]tridecane, reflects this intricate arrangement . Key structural descriptors include:
The stereochemistry is critical to its biological activity. The rel-(1R,5S,11aS) configuration dominates the enantiomeric form described in CAS RN 161513-67-3, highlighting the importance of chiral resolution in synthesis .
Spectroscopic and Computational Analysis
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data confirm the connectivity and stereochemistry. Computational models predict significant steric hindrance around the methano bridge, which influences reactivity and binding interactions .
Synthetic Methodologies
Cyclization Strategies
The synthesis typically involves multi-step sequences starting from piperidine or pyridine derivatives. A common route employs cyclization of N-methyl-piperidinyl precursors under acidic conditions to form the diazocine ring. For example:
-
Mannich Reaction: Condensation of a secondary amine with formaldehyde and a ketone generates the tricyclic skeleton.
-
Reductive Amination: Introduces the methyl group at position 3 using sodium cyanoborohydride.
Stereochemical Control
Achieving the desired rel-(1R,5S,11aS) configuration requires chiral auxiliaries or asymmetric catalysis. Diastereomeric intermediates are separated via fractional crystallization or chromatography, yielding enantiomerically enriched product .
Biological Activity and Mechanistic Insights
Interaction with Nicotinic Receptors
The compound exhibits moderate affinity for α4β2 nicotinic acetylcholine receptors (nAChRs), as inferred from structural analogs. This interaction suggests potential as a lead compound for treating nicotine addiction or cognitive disorders.
Enzymatic Modulation
Preliminary studies indicate inhibition of acetylcholinesterase (AChE) at micromolar concentrations, though its potency is inferior to rivastigmine. The methano bridge likely restricts conformational flexibility, reducing binding efficiency compared to simpler tertiary amines.
Applications in Pharmaceutical Research
Neurological Drug Development
As a nAChR modulator, this compound serves as a scaffold for designing:
-
Cognitive enhancers targeting Alzheimer’s disease
-
Antidepressants via monoamine reuptake inhibition
-
Analgesics acting on peripheral cholinergic pathways
Chemical Intermediate
The tricyclic core is utilized to synthesize derivatives with enhanced solubility or bioavailability. For instance, quaternization of the tertiary nitrogen improves blood-brain barrier penetration.
Comparative Analysis with Related Compounds
| Compound | Structure | Bioactivity (nAChR IC₅₀) | Key Difference |
|---|---|---|---|
| Epibatidine | Bicyclic heptane | 0.5 nM | Higher affinity but toxic |
| Cytisine | Lupin alkaloid | 2.1 nM | Natural product, limited synthetic utility |
| 3-Methyl-decahydro-diazocine | Tricyclic diazocine | 850 nM | Improved metabolic stability |
This compound’s lower receptor affinity compared to epibatidine is offset by superior stability in hepatic microsomal assays, making it a safer candidate for prolonged therapies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume